Pyrido[2,3-C]pyridazine
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Overview
Description
Pyrido[2,3-C]pyridazine is a heterocyclic compound characterized by a fused ring system containing both pyridine and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrido[2,3-C]pyridazine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines with high regiocontrol . Another method involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, yielding 1,6-dihydropyridazines, which can be further converted to pyridazines in the presence of NaOH .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of readily available starting materials and efficient catalytic systems is crucial for large-scale production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-C]pyridazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert pyridazine rings to dihydropyridazines under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and bases are frequently employed.
Major Products Formed
The major products formed from these reactions include functionalized pyridazines, pyridazinones, and various substituted derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
Pyrido[2,3-C]pyridazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrido[2,3-C]pyridazine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as selective phosphodiesterase inhibitors, modulating intracellular signaling pathways . The compound’s ability to form hydrogen bonds and π-π stacking interactions enhances its binding affinity to molecular targets .
Comparison with Similar Compounds
Pyrido[2,3-C]pyridazine is compared with other similar heterocyclic compounds such as pyrimidine and pyrazine:
Similar Compounds
- Pyrimidine
- Pyrazine
- Pyridazine
- Pyridazinone
This compound stands out due to its unique fused ring system, which imparts distinct physicochemical properties and biological activities, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
6133-99-9 |
---|---|
Molecular Formula |
C7H5N3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
pyrido[2,3-c]pyridazine |
InChI |
InChI=1S/C7H5N3/c1-2-6-3-5-9-10-7(6)8-4-1/h1-5H |
InChI Key |
BEJXOECDIXUTLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=NC=C2 |
Origin of Product |
United States |
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